molecular formula C26H28N2O2 B2684084 Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate CAS No. 317822-72-3

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate

Cat. No.: B2684084
CAS No.: 317822-72-3
M. Wt: 400.522
InChI Key: MHDDWESHERUOAE-RUZDIDTESA-N
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Description

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is an organic compound that features a piperazine ring substituted with benzyl groups and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate under basic conditions to yield Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate can undergo oxidation reactions, particularly at the benzylic positions, to form benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperazine ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents facilitate nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Benzyl ®-1,4-dibenzylpiperazine-2-carbinol.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its piperazine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry

The compound finds applications in the development of advanced materials, such as polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the piperazine ring can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperazine: A simpler analogue with similar pharmacological properties.

    Dibenzylpiperazine: Lacks the ester functionality but shares the piperazine core.

    Benzyl ®-1,4-dibenzylpiperazine-2-carbinol: A reduced form of the ester compound.

Uniqueness

Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate is unique due to its ester functionality, which allows for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

benzyl (2R)-1,4-dibenzylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDDWESHERUOAE-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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